molecular formula C13H14N2OS B6057667 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone

6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone

Cat. No. B6057667
M. Wt: 246.33 g/mol
InChI Key: INKYLPORZQVSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone is a heterocyclic compound that has gained attention in the scientific community for its potential pharmacological properties. This compound is a pyrimidine derivative that contains a thioether group and a methyl group. It has been synthesized using various methods and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes or pathways in the body. It has been found to inhibit the activity of certain kinases that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death. It also reduces inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it has antibacterial properties that can inhibit the growth of certain strains of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone in lab experiments are its potential pharmacological properties and its ability to inhibit the growth of cancer cells, reduce inflammation, and have antibacterial properties. However, its limitations are its limited solubility in water and its potential toxicity to healthy cells.

Future Directions

There are several future directions for the research on 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, more research is needed to determine its potential as an antibacterial agent and to study its mechanism of action in more detail.

Synthesis Methods

The synthesis of 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been achieved using different methods. One of the commonly used methods is the reaction of 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine with methyl chloroformate in the presence of a base.

Scientific Research Applications

6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation in animal models. It has also been found to have antibacterial properties against certain strains of bacteria.

properties

IUPAC Name

4-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKYLPORZQVSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-ol

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